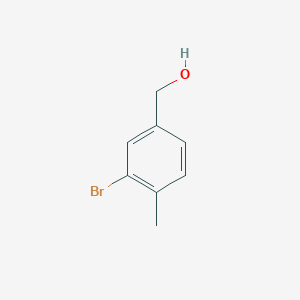

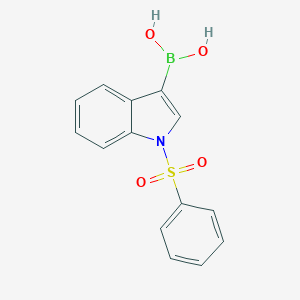

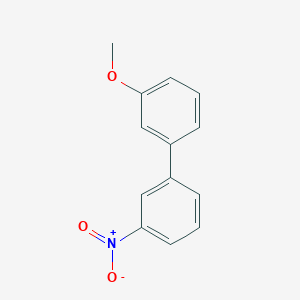

(3-溴-4-甲基苯基)甲醇

描述

Synthesis Analysis

In the synthesis of related compounds, various methods such as Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolyzation, isomerization, and reduction with potassium borohydride have been employed . These methods are indicative of the complex multi-step processes often required to synthesize specific aromatic compounds with bromine substituents and functional groups like methanol.

Molecular Structure Analysis

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the molecular structure of brominated aromatic compounds. These studies include IR and normal mode analysis, as well as the investigation of frontier orbital gaps and molecular electrostatic potential maps to identify active sites within the molecules .

Chemical Reactions Analysis

The synthesis of brominated aromatic compounds often involves reactions with Grignard reagents, as well as other specific reagents tailored to the desired final product. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates the use of Grignard reagents in the formation of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their synthesis and molecular structure. For instance, the crystal structure of synthesized compounds can be determined using X-ray crystallography, providing information on the molecular conformation and packing, which is stabilized by intermolecular interactions . Theoretical calculations can also predict properties such as the molecular electrostatic potential, which is crucial for understanding the reactivity of the compound .

科学研究应用

化学合成与催化

(3-溴-4-甲基苯基)甲醇是一种化合物,可能作为合成复杂分子的关键中间体,因为其功能基团可以进行进一步的化学修饰。它可以参与交叉偶联反应,这是有机合成中的基石,可以促使碳-碳键的形成。这些反应对于开发药物、农药和先进材料至关重要。尽管在这个背景下对(3-溴-4-甲基苯基)甲醇的具体研究并未直接突出,但可以从相关溴代芳烃和醇类的研究中推断出其潜在应用原则。这些化合物通常用于钯催化反应,如铃木偶联,这对于构建复杂的分子结构至关重要(Busca, 1996; Wang & Zhou, 2008)。

环境应用

在环境科学领域,甲醇及其衍生物,包括潜在的(3-溴-4-甲基苯基)甲醇,可能在绿色溶剂的开发和生物降解聚合物合成中找到应用。例如,甲醇正在研究其在生产环保燃料替代品和封存CO2中的作用(Strong, Xie, & Clarke, 2015)。虽然没有明确讨论(3-溴-4-甲基苯基)甲醇在环境科学中的具体应用,但甲醇的更广泛应用背景突显了对新型环境技术研究的潜力。

材料科学

在材料科学中,(3-溴-4-甲基苯基)甲醇可以用作设计功能材料的前体,如液晶、有机半导体和光伏材料。溴原子提供了进一步官能化的反应位点,允许将这种分子并入更大、更复杂的系统中。这种方法对于创造具有特定光学、电子和结构性能的材料至关重要,这对于开发电子、光学和可再生能源领域的新技术至关重要(Paine & Dayan, 2001)。

安全和危害

“(3-Bromo-4-methylphenyl)methanol” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

(3-bromo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBDUKUJADUIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513647 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-methylphenyl)methanol | |

CAS RN |

68120-35-4 | |

| Record name | (3-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68120-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)